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Introduction

Streptomycin, an aminoglycoside antibiotic, is a ubiquitous component of standard cell culture
media, prized for its efficacy in preventing bacterial contamination.[1] Its mechanism of action
involves binding to the 30S ribosomal subunit in bacteria, thereby inhibiting protein synthesis.
[2][3] However, due to the evolutionary similarities between bacterial ribosomes and eukaryotic
mitochondrial ribosomes, streptomycin can exert off-target effects in mammalian cells.[1]
These effects are particularly relevant in sensitive research models like the C2C12 myoblast
cell line, a cornerstone for studying myogenesis, muscle metabolism, and atrophy.[1][4]

Recent studies have demonstrated that the routine use of streptomycin in C2C12 cultures can
lead to significant experimental artifacts, confounding the interpretation of results related to
muscle growth, protein synthesis, and mitochondrial function.[1][4][5] This document provides
detailed application notes and protocols summarizing the observed effects of streptomycin on
C2C12 myotubes and offers methodologies for key experiments to assess these impacts.

Key Effects of Streptomycin on C2C12 Myotubes
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Streptomycin treatment at standard cell culture concentrations (e.g., 100 pg/mL) does not
impact the proliferation of C2C12 myoblasts.[1][4][5] However, its effects become pronounced
during the differentiation of myoblasts into myotubes. The primary consequences are an
impairment of myotube formation and growth, a reduction in protein synthesis, and significant
alterations to mitochondrial morphology and function.[1][4][5]

Data Summary

The following tables summarize the quantitative effects of streptomycin on C2C12 myotubes
as observed in key studies. Experiments were typically conducted by culturing C2C12 cells in a
differentiation medium containing 100 pug/mL streptomycin.

Table 1: Effects of Streptomycin on C2C12 Myotube Morphology and Differentiation

Parameter Observation Percentage Change Reference

) Significantly smaller
Myotube Diameter ~40-46% decrease [1][41[5]
myotubes

) o Lower proportion of
Differentiation Index ) ) ) ~25% decrease [11[4]15]16]
differentiated nuclei

) Fewer nuclei within
Fusion Index ~60% decrease [11[4]15]16]
fused myotubes

Table 2: Effects of Streptomycin on Gene and Protein Expression
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. Percentage
Molecule Method Observation Reference
Change
Global Protein Puromycin Reduced rate of Significant 1
Synthesis Incorporation synthesis decrease
Myh3 (Myosin Gene Expression
) Downregulated ~48% decrease [1]
Heavy Chain 3) (RT-gPCR)
Actal (Actin, Gene Expression
Downregulated ~50% decrease [1]
Alpha 1) (RT-gPCR)
p- I
Reduced Significant
p70S6K/p70S6K  Western Blot ) [5]
. phosphorylation decrease
Ratio
Cell Stress ) o
] Gene Expression Significant
Markers (Hri, Upregulated ) [7]
(RT-gPCR) increase
Perk, Atf4)
Table 3: Effects of Streptomycin on Mitochondrial Integrity
. Percentage
Parameter Method Observation Reference
Change
Mitochondrial MitoTracker Fragmentation of
. - [11[41[5]
Network Staining the network
Smaller
Mitochondrial ] ) )
] Image Analysis mitochondrial ~64% decrease [11[4115]16]
Footprint
area
) ) Shorter
Mitochondrial ) ) )
Image Analysis mitochondrial ~34% decrease [11[415]16]

Branch Length

branches

Signaling Pathways and Experimental Workflow

The off-target effects of streptomycin in C2C12 myotubes are primarily linked to its impact on

mitochondrial protein synthesis, which in turn triggers cellular stress responses and inhibits
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pathways essential for muscle development.
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Caption: Workflow for evaluating the impact of streptomycin on C2C12 myoblasts and

myotubes.
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Caption: Signaling pathways affected by streptomycin in C2C12 myotubes.
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Experimental Protocols
C2C12 Cell Culture and Differentiation

This protocol outlines the standard procedure for culturing C2C12 myoblasts and inducing their
differentiation into myotubes.

o Materials:
o C2C12 myoblasts

o Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose,
10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (or control antibiotics).

o Differentiation Medium (DM): DMEM with high glucose, 2% Horse Serum (HS), 1%
Penicillin-Streptomycin (or control antibiotics).

o Control Antibiotics: 100 pg/mL Carbenicillin and 100 pug/mL Ampicillin.

o Streptomycin Treatment: Standard media containing 100 pg/mL Streptomycin.
o Phosphate-Buffered Saline (PBS)

o Tissue culture plates/flasks

e Protocol:

[e]

Myoblast Proliferation: Culture C2C12 myoblasts in GM at 37°C in a 5% CO: incubator.

o Passage cells when they reach 70-80% confluency to maintain their differentiation
potential. Do not allow cells to become fully confluent during the proliferation phase.

o Induction of Differentiation: Seed myoblasts in the desired plate format (e.g., 6-well
plates). Allow them to grow in GM until they reach 95-100% confluency.

o To initiate differentiation, aspirate the GM, wash the cells once with sterile PBS, and
replace the medium with DM.
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o For experiments, divide the cells into treatment groups: one with DM containing control
antibiotics and another with DM containing streptomycin.

o Maintain the cells in DM for 5-7 days to allow for the formation of mature, multi-nucleated
myotubes. Change the DM every 24 hours.

Assessment of Cell Proliferation (EdU Assay)

This assay determines the rate of cell proliferation by measuring the incorporation of 5-ethynyl-
2'-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.

» Materials:
o Click-IT™ EdU Cell Proliferation Kit (or equivalent)
o C2C12 myoblasts cultured in GM with different antibiotic conditions
o Formaldehyde (3.7% in PBS)
o Triton™ X-100 (0.5% in PBS)
o Bovine Serum Albumin (3% BSA in PBS)
o Hoechst 33342 stain for nuclei
o Fluorescence microscope
» Protocol:

o Seed C2C12 myoblasts on coverslips in a 24-well plate and culture for 24-48 hours in GM
with the respective antibiotic treatments.

o Add EdU to the culture medium at a final concentration of 10 uM and incubate for 2 hours
at 37°C.

o Fixation: Aspirate the medium, and add 1 mL of 3.7% formaldehyde in PBS. Incubate for
15 minutes at room temperature.

o Wash the cells twice with 3% BSA in PBS.
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o Permeabilization: Add 1 mL of 0.5% Triton™ X-100 in PBS. Incubate for 20 minutes at
room temperature.

o Wash the cells twice with 3% BSA in PBS.

o EdU Detection: Prepare the Click-iT® reaction cocktail according to the manufacturer's
instructions. Add 0.5 mL of the cocktail to each well and incubate for 30 minutes at room
temperature, protected from light.

o Wash the cells once with 3% BSA in PBS.
o Nuclei Staining: Counterstain the nuclei with Hoechst 33342 for 15 minutes.
o Wash twice with PBS and mount the coverslips onto microscope slides.

o Analysis: Image the cells using a fluorescence microscope. Calculate the percentage of
EdU-positive cells (proliferating cells) relative to the total number of nuclei (Hoechst-
positive cells).[1]

Assessment of Myotube Differentiation (Myosin Heavy
Chain Staining)

This protocol uses immunofluorescence to visualize Myosin Heavy Chain (MyHC), a marker for
differentiated muscle cells, allowing for the quantification of differentiation and fusion indices.

o Materials:

o Differentiated C2C12 myotubes on coverslips

o

Primary antibody: Anti-Myosin Heavy Chain (MyHC)

[¢]

Secondary antibody: Fluorescently-conjugated anti-mouse IgG

[e]

Fixation and permeabilization reagents (as in EJU protocol)

o

Blocking buffer (e.g., 5% goat serum in PBS)

o

DAPI or Hoechst for nuclear staining
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e Protocol:
o After 6 days of differentiation, fix and permeabilize the cells as described previously.

o Blocking: Incubate the cells in blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.

o Primary Antibody: Incubate with the primary anti-MyHC antibody (diluted in blocking buffer)
overnight at 4°C.

o Wash the cells three times with PBS.

o Secondary Antibody: Incubate with the fluorescently-conjugated secondary antibody
(diluted in blocking buffer) for 1 hour at room temperature, protected from light.

o Wash the cells three times with PBS.

o Counterstaining: Stain nuclei with DAPI or Hoechst.

o Mount coverslips and image using a fluorescence microscope.
o Analysis:

» Differentiation Index: (Number of nuclei in MyHC-positive cells / Total number of nuclei)
X 100%.

» Fusion Index: (Number of nuclei in myotubes containing =2 nuclei / Total number of
nuclei) x 100%.[5]

= Myotube Diameter: Measure the width of at least 50 myotubes per condition using
imaging software.

Assessment of Global Protein Synthesis (Puromycin
Incorporation Assay)

The SUNSET (Surface Sensing of Translation) technique uses puromycin, an aminonucleoside
antibiotic that incorporates into nascent polypeptide chains, to quantify global protein synthesis
rates via Western blot.
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o Materials:
o Differentiated C2C12 myotubes
o Puromycin solution (1 uM final concentration)
o RIPA Lysis Buffer with protease and phosphatase inhibitors
o Primary antibody: Anti-puromycin
o Primary antibody: Loading control (e.g., Pan-Actin or GAPDH)
o HRP-conjugated secondary antibody
o Western blot equipment and reagents
» Protocol:

o After 6 days of differentiation, add puromycin to the culture medium at a final concentration
of 1 uM.

o Incubate for 30 minutes at 37°C.
o Aspirate the medium and immediately wash the cells twice with ice-cold PBS.
o Cell Lysis: Add ice-cold RIPA buffer to the plate, scrape the cells, and collect the lysate.

o Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at
4°C.

o Collect the supernatant and determine the protein concentration using a BCA or Bradford
assay.

o Western Blot: Perform SDS-PAGE, transferring proteins to a PVDF membrane.

o Block the membrane and probe with the anti-puromycin antibody and a loading control
antibody.
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o Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal
using a chemiluminescent substrate.

o Analysis: Quantify the band intensity for puromycin and normalize it to the loading control.
A decrease in the puromycin signal indicates a reduction in protein synthesis.[5]

Assessment of Mitochondrial Network Morphology
(MitoTracker Staining)

This protocol uses a cell-permeant fluorescent dye that accumulates in active mitochondria to
visualize their structure and network integrity.

e Materials:

o Differentiated C2C12 myotubes

[¢]

MitoTracker™ Red CMXRos (or equivalent)

Hoechst 33342

o

o

Live-cell imaging medium or standard culture medium

[¢]

Fluorescence or confocal microscope
e Protocol:

o Prepare a working solution of MitoTracker™ dye in pre-warmed culture medium (typically
50-200 nM).

o Remove the medium from the cultured cells and add the MitoTracker™-containing
medium.

o Incubate for 30 minutes at 37°C.
o Aspirate the staining solution and wash the cells with pre-warmed medium.

o Add fresh, pre-warmed medium for live-cell imaging. Optionally, counterstain nuclei with
Hoechst 33342.
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o Imaging: Immediately acquire images using a fluorescence or confocal microscope.

o Analysis: Analyze the images using software (e.g., ImageJ/Fiji) to quantify mitochondrial
parameters such as:

» Mitochondrial Footprint: The percentage of the cell area occupied by the mitochondrial
signal.

» Branch Length: The average length of individual mitochondrial tubules.[1][5]

Conclusion and Recommendations

The evidence strongly indicates that streptomycin, while effective for contamination control, is
not an inert component in C2C12 muscle cell culture.[1][8] Its use can lead to significant
physiological changes, including impaired differentiation, reduced protein synthesis, and
mitochondrial stress, which may mask or alter the effects of experimental treatments under
investigation.[1][4][5]

For studies focusing on muscle growth, metabolism, protein synthesis, or mitochondrial biology,
it is highly recommended that researchers:

o Omit Streptomycin: Whenever possible, conduct experiments in antibiotic-free media under
strict aseptic conditions.

» Use Alternative Antibiotics: If antibiotics are necessary, consider using agents that do not
target ribosomal machinery, such as carbenicillin and ampicillin, which act on the bacterial
cell wall.[1]

» Validate and Control: If streptomycin use is unavoidable, its potential off-target effects must
be acknowledged and controlled for by including an appropriate antibiotic-free or alternative
antibiotic control group.

Careful consideration of these factors will enhance the reproducibility and reliability of data
generated using the C2C12 myotube model, ensuring that experimental outcomes are not
confounded by unintended antibiotic-induced artifacts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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